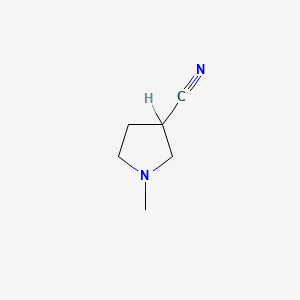

1-Methylpyrrolidine-3-carbonitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrrolidine derivatives is well-documented in the literature. For instance, the preparation of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides involves double fluorination of N-protected hydroxyproline, which could be analogous to methods that might be used for synthesizing 1-methylpyrrolidine-3-carbonitrile derivatives . Additionally, the one-pot synthesis of spiropyrrolidinyl indenoquinoxaline derivatives via 1,3-dipolar cycloaddition indicates the versatility of pyrrolidine synthesis in creating complex molecules with multiple pharmacophoric cores .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex, as indicated by the X-ray diffraction analysis of various compounds . These analyses reveal the presence of hydrogen bonds and other intermolecular interactions that can influence the stability and reactivity of the compounds. The structure of 1-methylpyrrolidine-3-carbonitrile would likely exhibit similar interactions, affecting its chemical behavior.

Chemical Reactions Analysis

The reactivity of carbonitrile groups in the presence of different metal salts has been studied, showing the formation of solid complexes with various stereochemistries . This suggests that 1-methylpyrrolidine-3-carbonitrile could also participate in coordination chemistry, forming complexes with metal ions. Additionally, the synthesis of triazenes from 5-aminopyrazol-4-carbonitrile demonstrates the potential for carbonitrile groups to undergo coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine and carbonitrile derivatives are influenced by their molecular structure. Spectroscopic studies, including FT-IR, NMR, and UV-vis absorption, provide insights into the functional groups present and their interactions . The nonlinear optical properties and electronic structure of these compounds have also been explored, indicating potential applications in solar cells and biochemistry . These studies suggest that 1-methylpyrrolidine-3-carbonitrile would have distinct spectroscopic signatures and possibly useful optical properties.

Aplicaciones Científicas De Investigación

Pyrrolidine in Drug Discovery

- Summary of the Application : Pyrrolidine is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

- Methods of Application or Experimental Procedures : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol described in the literature from 2015 to date . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Pyrrolidine Alkaloids in Pharmacotherapy

- Summary of the Application : Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

- Methods of Application or Experimental Procedures : This review summarizes the literature pertaining to the biological activities of pyrrolidine alkaloids and their derivatives obtained from various sources . The study investigates the influence of steric factors on biological activity, also describing the structure–activity relationship (SAR) of the studied compounds .

- Results or Outcomes : The different biological activities of pyrrolidine alkaloids suggest that they can be some of the best sources of pharmacologically active lead compounds .

Pyrrolidine as a Building Block in Pharmaceutical Manufacturing

- Summary of the Application : Pyrrolidine is a heterocyclic amine used as a building block or base in pharmaceutical and fine chemical manufacturing . It’s a versatile intermediate, mainly used in the creation of various pharmaceuticals .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular pharmaceutical being manufactured. Generally, pyrrolidine would be used in various chemical reactions as a building block to create more complex molecules .

Safety And Hazards

Propiedades

IUPAC Name |

1-methylpyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-8-3-2-6(4-7)5-8/h6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYSYYCPALRMRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446294 | |

| Record name | 1-methylpyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylpyrrolidine-3-carbonitrile | |

CAS RN |

10603-50-6 | |

| Record name | 1-Methyl-3-pyrrolidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10603-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methylpyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

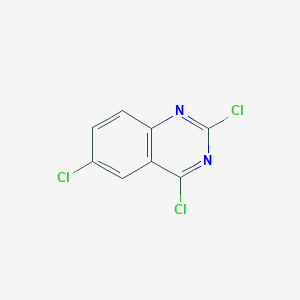

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

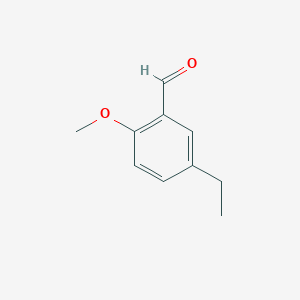

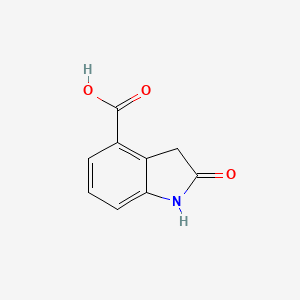

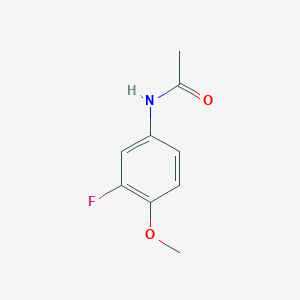

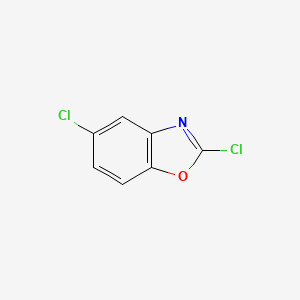

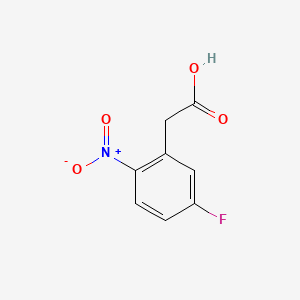

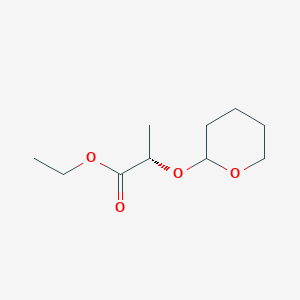

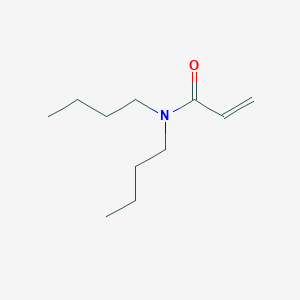

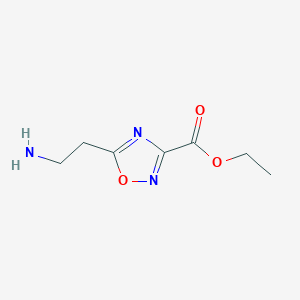

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.